Propane, 2,2-bis(2-bromoethoxy)-
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Overview
Description
2,2-bis(2-bromoethoxy)propane is an organic compound with the molecular formula C7H14Br2O2. It is characterized by the presence of two bromoethoxy groups attached to a propane backbone. This compound is often used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis(2-bromoethoxy)propane typically involves the reaction of 2-bromoethanol with 2,2-dimethoxypropane in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods: Industrial production of 2,2-bis(2-bromoethoxy)propane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2-bis(2-bromoethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide are used, often in the presence of heat.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted ethers or amines.
Elimination Reactions: The major products are alkenes, specifically propene derivatives.
Scientific Research Applications
2,2-bis(2-bromoethoxy)propane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-bis(2-bromoethoxy)propane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. These reactions can modify the structure of target molecules, leading to changes in their chemical and physical properties .
Comparison with Similar Compounds
2-(2-Bromoethoxy)propane: This compound has a similar structure but with only one bromoethoxy group.
2,2-bis(bromomethyl)propane-1,3-diol: This compound has two bromomethyl groups attached to a propane backbone.
Uniqueness: 2,2-bis(2-bromoethoxy)propane is unique due to the presence of two bromoethoxy groups, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of complex molecules and materials .
Properties
CAS No. |
89796-34-9 |
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Molecular Formula |
C7H14Br2O2 |
Molecular Weight |
289.99 g/mol |
IUPAC Name |
2,2-bis(2-bromoethoxy)propane |
InChI |
InChI=1S/C7H14Br2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6H2,1-2H3 |
InChI Key |
WEVZXXMYIMUWJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OCCBr)OCCBr |
Origin of Product |
United States |
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